N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions including advanced techniques such as Sonogashira cross-coupling and the use of palladium catalysts. For example, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamide was synthesized using Sonogashira cross-coupling, highlighting the versatility of sulfonamide chemistry in creating complex molecular structures (Durgadas, Mukkanti, & Pal, 2012).
Molecular Structure Analysis
The molecular and supramolecular structures of sulfonamide derivatives reveal significant insights into their chemical behavior. For instance, N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide exhibit varied torsion angles and hydrogen bonding patterns, affecting their molecular conformations and interactions (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in diverse chemical reactions, including coupling reactions and substitutions, which are pivotal in the synthesis of heterocyclic compounds and other complex organic molecules. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes showcases the ability of sulfonamides to undergo reactions leading to indoles with functional groups in one step (Sakamoto et al., 1988).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structure, can be markedly influenced by their molecular conformation and substituents. Studies on complexes, for example, provide insights into the structural versatility and interaction patterns of sulfonamide-based compounds, informing on their physicochemical characteristics (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity, stability, and interaction with various reagents, are crucial for their application in organic synthesis and medicinal chemistry. For example, the stereoselective microbial reduction of sulfonamide compounds illustrates their potential in producing chiral intermediates for the synthesis of more complex molecules (Patel et al., 1993).
properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-29(25,26)23(15-20(24)22-21-14-19-8-5-13-28-19)16-9-11-18(12-10-16)27-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNZHJHJQMPLKE-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NN=CC1=CC=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N(CC(=O)N/N=C/C1=CC=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Phenoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide |
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